molecular formula C27H33NO2S B2852059 N-[4-(4-pentylcyclohexyl)phenyl]naphthalene-2-sulfonamide CAS No. 478041-36-0

N-[4-(4-pentylcyclohexyl)phenyl]naphthalene-2-sulfonamide

Cat. No.: B2852059
CAS No.: 478041-36-0
M. Wt: 435.63
InChI Key: GZGUWIGYJKEZOW-UHFFFAOYSA-N
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Description

N-[4-(4-pentylcyclohexyl)phenyl]naphthalene-2-sulfonamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields This compound is characterized by the presence of a naphthalene-2-sulfonamide group attached to a phenyl ring, which is further substituted with a pentylcyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-pentylcyclohexyl)phenyl]naphthalene-2-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pentylcyclohexyl Group: The initial step involves the preparation of the 4-pentylcyclohexyl group through the alkylation of cyclohexane with pentyl halides under catalytic conditions.

    Attachment to Phenyl Ring: The pentylcyclohexyl group is then attached to a phenyl ring through a Friedel-Crafts alkylation reaction, using a Lewis acid catalyst such as aluminum chloride.

    Sulfonamide Formation: The final step involves the introduction of the naphthalene-2-sulfonamide group. This can be achieved through the reaction of naphthalene-2-sulfonyl chloride with the substituted phenyl ring in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-pentylcyclohexyl)phenyl]naphthalene-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, with reagents like sodium azide or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) or alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Azide or alkylated sulfonamide derivatives.

Scientific Research Applications

N-[4-(4-pentylcyclohexyl)phenyl]naphthalene-2-sulfonamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[4-(4-pentylcyclohexyl)phenyl]naphthalene-2-sulfonamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(4-pentylcyclohexyl)phenyl]naphthalene-1-sulfonamide: Similar structure but with the sulfonamide group at a different position on the naphthalene ring.

    N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide: Similar structure but with a benzene ring instead of a naphthalene ring.

Uniqueness

N-[4-(4-pentylcyclohexyl)phenyl]naphthalene-2-sulfonamide is unique due to the specific positioning of the sulfonamide group on the naphthalene ring, which influences its chemical reactivity and interaction with biological targets. This distinct structure makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[4-(4-pentylcyclohexyl)phenyl]naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33NO2S/c1-2-3-4-7-21-10-12-23(13-11-21)24-14-17-26(18-15-24)28-31(29,30)27-19-16-22-8-5-6-9-25(22)20-27/h5-6,8-9,14-21,23,28H,2-4,7,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZGUWIGYJKEZOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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